molecular formula C10H13ClN2O3 B2391863 Methyl 1-oxo-5,6,7,8-tetrahydro-2H-2,6-naphthyridine-4-carboxylate;hydrochloride CAS No. 2470438-34-5

Methyl 1-oxo-5,6,7,8-tetrahydro-2H-2,6-naphthyridine-4-carboxylate;hydrochloride

Cat. No.: B2391863
CAS No.: 2470438-34-5
M. Wt: 244.68
InChI Key: SBBOXEWNVACWNK-UHFFFAOYSA-N
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Description

Methyl 1-oxo-5,6,7,8-tetrahydro-2H-2,6-naphthyridine-4-carboxylate;hydrochloride is a chemical compound that belongs to the class of naphthyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-oxo-5,6,7,8-tetrahydro-2H-2,6-naphthyridine-4-carboxylate;hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a Bischler-Napieralski reaction, where a precursor such as an amino ketone is cyclized using reagents like phosphorus oxychloride . The resulting intermediate is then treated with methanol to yield the desired ester compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-oxo-5,6,7,8-tetrahydro-2H-2,6-naphthyridine-4-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine diones, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

Methyl 1-oxo-5,6,7,8-tetrahydro-2H-2,6-naphthyridine-4-carboxylate;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-oxo-5,6,7,8-tetrahydro-2H-2,6-naphthyridine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-oxo-5,6,7,8-tetrahydro-2H-2,6-naphthyridine-4-carboxylate;hydrochloride is unique due to its specific substitution pattern and the presence of both ester and hydrochloride functional groups. This combination of features can confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 1-oxo-5,6,7,8-tetrahydro-2H-2,6-naphthyridine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3.ClH/c1-15-10(14)8-5-12-9(13)6-2-3-11-4-7(6)8;/h5,11H,2-4H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBOXEWNVACWNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=O)C2=C1CNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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